molecular formula C8H14O3 B2584363 (2S)-2-(Oxan-2-yl)propanoic acid CAS No. 2248219-66-9

(2S)-2-(Oxan-2-yl)propanoic acid

Cat. No. B2584363
CAS RN: 2248219-66-9
M. Wt: 158.197
InChI Key: QCZSYKGRBYJOPZ-PKPIPKONSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(Oxan-2-yl)propanoic acid, also known as homoproline, is an amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2S)-2-(Oxan-2-yl)propanoic acid is not well understood. However, it is believed to act as a proline mimic, which can affect the conformation of proteins and peptides. This can lead to changes in protein-protein interactions and enzymatic activity, which can have therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-(Oxan-2-yl)propanoic acid can have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This suggests that (2S)-2-(Oxan-2-yl)propanoic acid may have potential as a treatment for type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of (2S)-2-(Oxan-2-yl)propanoic acid is its ease of synthesis. This makes it a cost-effective building block for the development of peptidomimetics. However, one of the limitations of (2S)-2-(Oxan-2-yl)propanoic acid is its limited solubility in water. This can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on (2S)-2-(Oxan-2-yl)propanoic acid. One area of interest is its potential as a treatment for type 2 diabetes. Further studies are needed to fully understand the mechanism of action of (2S)-2-(Oxan-2-yl)propanoic acid and its effects on blood glucose levels. Additionally, researchers are exploring the use of (2S)-2-(Oxan-2-yl)propanoic acid as a building block for the development of peptidomimetics with a wide range of therapeutic applications. Finally, there is potential for (2S)-2-(Oxan-2-yl)propanoic acid to be used in the development of new drug delivery systems, due to its ability to improve the stability and bioavailability of peptides.

Synthesis Methods

(2S)-2-(Oxan-2-yl)propanoic acid can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-oxetanone with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting product can then be hydrolyzed to obtain (2S)-2-(Oxan-2-yl)propanoic acid.

Scientific Research Applications

(2S)-2-(Oxan-2-yl)propanoic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as a building block for the development of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides, which are important signaling molecules in the body. By using (2S)-2-(Oxan-2-yl)propanoic acid as a building block, researchers can create peptidomimetics that have improved stability and bioavailability compared to natural peptides.

properties

IUPAC Name

(2S)-2-(oxan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(8(9)10)7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZSYKGRBYJOPZ-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(Oxan-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.